molecular formula C19H16NO4S- B557373 (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 133054-21-4

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Cat. No.: B557373
CAS No.: 133054-21-4
M. Wt: 354.4 g/mol
InChI Key: HUWNZLPLVVGCMO-KRWDZBQOSA-M
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Description

“®-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 133054-21-4 . It has a molecular weight of 355.41 and its IUPAC name is (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid . This compound is typically stored at temperatures between 2-8°C in a sealed, dry environment .


Molecular Structure Analysis

The molecular formula of this compound is C19H17NO4S . The InChI code is 1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 . The InChI key is HUWNZLPLVVGCMO-KRWDZBQOSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 355.41 . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .

Scientific Research Applications

  • Immunostimulant Activity: A compound structurally related to (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, specifically (R)-3-[(S)-(5-oxo-2-pyrrolidinyl)carbonyl]-thiazolidine-4-carboxylic acid, was synthesized and tested for its immunostimulant activity (Magni, Signorelli, & Bocchiola, 1994).

  • Synthesis Methodology: A study on the convenient synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is structurally related to the compound , was conducted, demonstrating its preparation from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid (Le & Goodnow, 2004).

  • Molecular Structure Analysis: The structure of (R)-thiazolidine-4-carboxylic acid was refined and analyzed, including a population analysis that refines the population of the electrons in the molecule (Kamo et al., 1979).

  • Influence on Learning and Memory: Certain N-acyl-thiazolidine-4-carboxylic acid derivatives were synthesized and found to significantly influence learning and memory in experimental animals, suggesting an impact on the central cholinergic system (Krichevskii et al., 2007).

  • Bioimaging Applications: A water-soluble fluorene derivative, which shares structural similarities with the compound , was investigated for its photophysical characterization and bioimaging applications, particularly for integrin imaging (Morales et al., 2010).

  • Supramolecular Aggregation: The supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives was explored, with implications for applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

  • Hepatoprotective Potential: 2-Substituted thiazolidine-4(R)-carboxylic acids were found to increase the concentration of non-protein sulphydryls and the activity of certain enzymes in the mouse liver, suggesting potential hepatoprotective properties (Włodek, Radomski, & Wróbel, 1993).

  • Crystal Structure and Computational Studies: The crystal structure and computational studies of 2-aryl-thiazolidine-4-carboxylic acids were conducted, providing insights into their synthesis and stereoselectivity (Jagtap et al., 2016).

  • Geriatric Medicine: Thiazolidine-4-carboxylic acid has been suggested to have value in geriatric medicine due to its revitalizing effects on age-related biochemical variables and potential anti-toxic effects, particularly on the liver (Weber, Fleming, & Miquel, 1982).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of Fmoc-thz-OH is the amino group of amino acids and peptides. The compound acts as a protective group for these amino groups during peptide synthesis .

Mode of Action

Fmoc-thz-OH interacts with its targets through a process known as deprotection. The Fmoc group is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection unmasks primary amines, enabling further reactions .

Biochemical Pathways

The removal of the Fmoc group can lead to various biochemical reactions. For instance, after the removal of the Fmoc group, the reaction can be done in a single pot by the addition of the enone to achieve the Michael addition product . Similarly, the Mannich reaction involving a three-component acid-catalyzed reaction of aldehydes or ketones with primary or secondary amines to produce β-amino-carbonyl compounds can be conveniently performed following Fmoc deprotection .

Result of Action

The primary result of Fmoc-thz-OH’s action is the successful synthesis of sensitive peptides. The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions, yielding the desired deprotected amines in sufficiently high yield .

Action Environment

The action of Fmoc-thz-OH is influenced by environmental factors such as pH and temperature. For instance, the removal of the Fmoc group requires the use of a basic secondary amine nucleophile . Additionally, the compound’s stability and efficacy can be affected by the presence of other reactive substances in the environment .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid involves the protection of thiazolidine-4-carboxylic acid, followed by the reaction with (R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride to form the desired compound.", "Starting Materials": ["Thiazolidine-4-carboxylic acid", "(R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride", "Base", "Solvent"], "Reaction": ["Protection of thiazolidine-4-carboxylic acid using a suitable protecting group in the presence of base and solvent", "Reaction of the protected thiazolidine-4-carboxylic acid with (R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride in the presence of a base and solvent to form the desired compound", "Deprotection of the protected thiazolidine-4-carboxylic acid using a suitable deprotecting agent in the presence of base and solvent to obtain the final product."] }

CAS No.

133054-21-4

Molecular Formula

C19H16NO4S-

Molecular Weight

354.4 g/mol

IUPAC Name

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/p-1/t17-/m0/s1

InChI Key

HUWNZLPLVVGCMO-KRWDZBQOSA-M

Isomeric SMILES

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Pictograms

Irritant

Synonyms

133054-21-4; Fmoc-thz-OH; (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylicacid; (-)-(R)-Fmoc-4-thiazolidinecarboxylicacid; Fmoc-L-thiazolidine-4-carboxylicacid; 423719-54-4; C19H17NO4S; AC1MC5PF; (-)-Fmoc-L-thiaproline; Oprea1_314767; 94703_ALDRICH; SCHEMBL120649; CHEMBL565091; 94703_FLUKA; CTK4I6087; (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylicacid; MolPort-000-146-247; (−)-Fmoc-L-thiaproline; ZINC5948222; ANW-63251; AKOS012614533; MCULE-1324542613; SB02066; AJ-55300

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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